molecular formula C8H9NO3 B1583614 4-Methyl-3-nitrobenzyl alcohol CAS No. 40870-59-5

4-Methyl-3-nitrobenzyl alcohol

Cat. No.: B1583614
CAS No.: 40870-59-5
M. Wt: 167.16 g/mol
InChI Key: URCWIFSXDARYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitrobenzyl alcohol is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzene ring. This compound is a colorless to pale yellow solid with a phenolic odor . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

The presence of a nitro group (NO2) and a hydroxyl group (OH) in its structure suggests that it could potentially undergo reactions typical of these functional groups. For example, the nitro group can be reduced to an amine group, and the hydroxyl group can participate in condensation reactions .

The compound’s reactivity and interactions with biological targets would depend on these functional groups and the specific conditions of the environment in which it is present. Factors such as pH, temperature, and the presence of other molecules could influence its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrobenzyl alcohol can be synthesized through several methods. One common route involves the nitration of 4-methylbenzyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: 4-Methyl-3-nitrobenzaldehyde

    Reduction: 4-Methyl-3-aminobenzyl alcohol

    Substitution: 4-Methyl-3-nitrobenzyl halides

Comparison with Similar Compounds

  • 4-Methylbenzyl alcohol
  • 3-Nitrobenzyl alcohol
  • 4-Methyl-3-aminobenzyl alcohol

Comparison: 4-Methyl-3-nitrobenzyl alcohol is unique due to the presence of both methyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 4-methylbenzyl alcohol, the nitro group in this compound makes it more reactive in reduction and substitution reactions. Similarly, the presence of the methyl group differentiates it from 3-nitrobenzyl alcohol, affecting its physical and chemical properties .

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCWIFSXDARYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193843
Record name 4-Methyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40870-59-5
Record name 4-Methyl-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40870-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-nitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-3-nitrobenzoylchloride (5.5 g) in dioxane (30 mL) was added dropwise to a solution of water (30 mL), dioxane (30 mL) and sodium borohydride (2.5 g) under ice cooling. The reaction solution was refluxed for one hour, and after cooling, the solution was filtered through Celite. Water was added to the filtrate, the mixture was extracted with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain a crude product of (4-methyl-3-nitrophenyl)methanol (4 g).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-nitrobenzyl alcohol
Reactant of Route 2
4-Methyl-3-nitrobenzyl alcohol
Reactant of Route 3
4-Methyl-3-nitrobenzyl alcohol
Reactant of Route 4
4-Methyl-3-nitrobenzyl alcohol
Reactant of Route 5
4-Methyl-3-nitrobenzyl alcohol
Reactant of Route 6
4-Methyl-3-nitrobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.